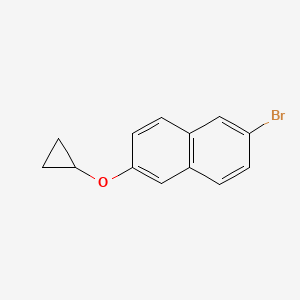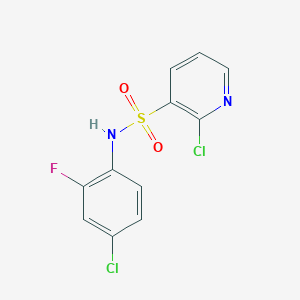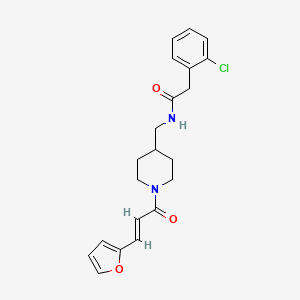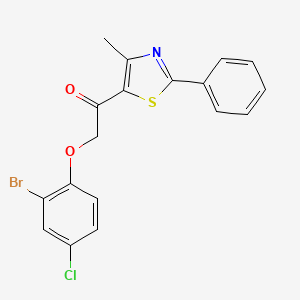![molecular formula C20H20ClNO3 B2942010 3-(4-chlorophenyl)-8-[(diethylamino)methyl]-7-hydroxy-2H-chromen-2-one CAS No. 869081-04-9](/img/structure/B2942010.png)
3-(4-chlorophenyl)-8-[(diethylamino)methyl]-7-hydroxy-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-chlorophenyl)-8-[(diethylamino)methyl]-7-hydroxy-2H-chromen-2-one is a useful research compound. Its molecular formula is C20H20ClNO3 and its molecular weight is 357.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is the superoxide anion . The superoxide anion plays a crucial role in cellular processes, particularly in the generation of reactive oxygen species (ROS), which are involved in cell signaling and homeostasis .
Mode of Action
The compound interacts with its target through a process known as aromatisation . This process allows the compound to serve as a fluorescent probe, selectively detecting the concentration of superoxide anion in solution .
Biochemical Pathways
The compound’s interaction with the superoxide anion affects the reactive oxygen species (ROS) signaling pathway . This pathway is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis .
Result of Action
The compound’s action results in the selective detection of the superoxide anion concentration in solution . This can provide valuable information about the state of the ROS signaling pathway and related cellular processes .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, it has been reported that evaluating the compound’s superoxide anion sensing probes in anhydrous DMSO instead of in aqueous buffers can provide advantages . This suggests that the compound’s action can be significantly affected by the solvent used.
Properties
IUPAC Name |
3-(4-chlorophenyl)-8-(diethylaminomethyl)-7-hydroxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO3/c1-3-22(4-2)12-17-18(23)10-7-14-11-16(20(24)25-19(14)17)13-5-8-15(21)9-6-13/h5-11,23H,3-4,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJKWVOWGEHHHCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC2=C1OC(=O)C(=C2)C3=CC=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiazole-5-carboxamide](/img/structure/B2941929.png)


![4-fluoro-N-[5-(prop-2-yn-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2941934.png)
![7-methoxy-N-(2-methylbenzo[d]thiazol-5-yl)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide](/img/structure/B2941935.png)
![Methyl 3-aminospiro[3.3]heptane-1-carboxylate hydrochloride](/img/structure/B2941936.png)
![3-({4-[(4-{[3-Oxo-3-(2-thienyl)propyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-1-(2-thienyl)-1-propanone](/img/structure/B2941938.png)
![7-Ethyl-3,9-dimethyl-1-(2-oxopropyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2941940.png)
![6-(4-methoxyphenyl)-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)pyrimidin-4-ol](/img/structure/B2941944.png)
![N-(3-fluorophenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2941945.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-4-ethoxy-3-fluorobenzene-1-sulfonamide](/img/structure/B2941946.png)

![N-[(furan-2-yl)methyl]-2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]acetamide](/img/structure/B2941950.png)
